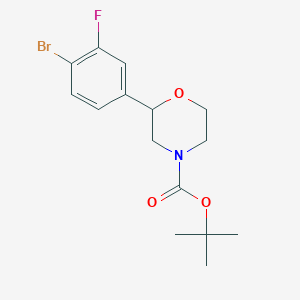
Tert-butyl 2-(4-bromo-3-fluorophenyl)morpholine-4-carboxylate
Cat. No. B8764271
M. Wt: 360.22 g/mol
InChI Key: BQWIMJGUUWJZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181230B2
Procedure details


[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester (25.3 g, 66.9 mmol) and triuethylamine (10.2 g, 14.0 ml, 100 mmol) were combined with tetrahydrofurane (270 ml) to give a light yellow solution. The reaction mixture was cooled to 0-5° C. and methanesulfonyl chloride (8.43 g, 5.73 ml, 73.6 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 1 h to give a white suspension. The reaction mixture was filtered and washed with tetrahydrofurane (20 ml). Potassium 2-methyl-2-butoxide (1.7 M in toluene, 59 ml, 100 mmol) was added dropwise to the filtrate at 0-5° C. The reaction mixture was stirred at room temperature for 30 min. The reaction mixture was poured into ethyl acetate and extracted with dilute aqueous hydrochloric acid (pH 5), water and brine. The organic layer was dried over MgSO4 and concentrated in vacuo to give a yellow oil which was further purified by flash chromatography (silica gel, heptane/ethyl acetate 4:1): yellow solid (19.5 g, 81%), MS (ISP): 259.9 ([{79Br}M-BOC+H]+), 261.9 ([{81Br}M-BOC+H]+).
Name
[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester
Quantity
25.3 g
Type
reactant
Reaction Step One



Name
Potassium 2-methyl-2-butoxide
Quantity
59 mL
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[N:7]([CH2:11][CH:12]([C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([F:21])[CH:15]=1)[OH:13])[CH2:8][CH2:9]O)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.CS(Cl)(=O)=O.CCC([O-])(C)C.[K+]>C(OCC)(=O)C>[C:1]([O:5][C:6]([N:7]1[CH2:8][CH2:9][O:13][CH:12]([C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([F:21])[CH:15]=2)[CH2:11]1)=[O:22])([CH3:4])([CH3:3])[CH3:2] |f:3.4|
|
Inputs


Step One
|
Name
|
[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester
|
|
Quantity
|
25.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(CCO)CC(O)C1=CC(=C(C=C1)Br)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
5.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Four
|
Name
|
Potassium 2-methyl-2-butoxide
|
|
Quantity
|
59 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)(C)[O-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a light yellow solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with tetrahydrofurane (20 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dilute aqueous hydrochloric acid (pH 5), water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further purified by flash chromatography (silica gel, heptane/ethyl acetate 4:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=CC(=C(C=C1)Br)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
